molecular formula C6H8BrNOS B2702102 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol CAS No. 1267961-42-1

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B2702102
CAS No.: 1267961-42-1
M. Wt: 222.1
InChI Key: LYVCMUPALSKCNE-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino and hydroxyl groups. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination and Hydroxylation: The brominated thiophene is then reacted with an appropriate amine and hydroxylating agent under controlled conditions to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization steps, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of 2-amino-1-(5-bromothiophen-2-yl)ethanone.

    Reduction: Formation of 2-amino-1-(thiophen-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-ol: Contains a fluorine atom, which can significantly impact its reactivity and interactions with biological targets.

Uniqueness

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets.

Biological Activity

2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol, also referred to as (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol, is an organic compound characterized by its amino alcohol functional group and a brominated thiophene moiety. This compound has garnered interest due to its potential biological activities, which may include interactions with various biological targets and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNOS, with a molecular weight of approximately 206.10 g/mol. The compound features a bromine atom at the 5-position of the thiophene ring, contributing to its unique chemical properties and potential biological activities.

Structural Characteristics:

  • Amino Alcohol Group: This bifunctional nature allows for various chemical transformations.
  • Brominated Thiophene Moiety: Influences reactivity and interaction with biological systems.

Enzyme Interactions

Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions could influence the pharmacokinetics of other therapeutic agents, suggesting that this compound might serve as a lead in drug development targeting specific receptors .

Antimicrobial and Anti-inflammatory Properties

Research has suggested that this compound exhibits antimicrobial and anti-inflammatory properties. The presence of hydroxyl and amino groups facilitates hydrogen bonding with biological macromolecules, enhancing its potential therapeutic effects.

Interaction Profiles

The interaction profile of this compound includes:

Biological TargetInteraction TypePotential Effects
Cytochrome P450 enzymesBinding affinityModulation of drug metabolism
ProteinsHydrogen bondingPossible anti-inflammatory effects
Nucleic acidsElectrostatic interactionsPotential impact on gene expression

Synthesis and Applications

The synthesis of this compound typically involves several key steps in organic synthesis, allowing for the production of this compound in a laboratory setting. Its unique structure makes it a valuable subject for further research in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-amino-1-(5-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVCMUPALSKCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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